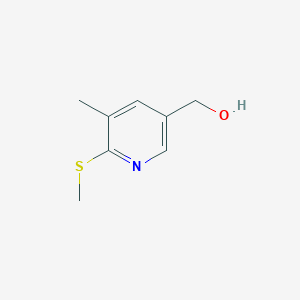

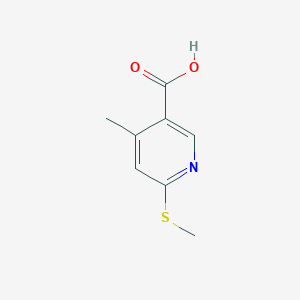

4-Methyl-6-methylsulfanyl-nicotinic acid

Overview

Description

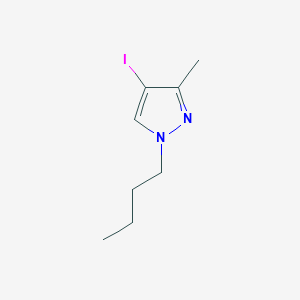

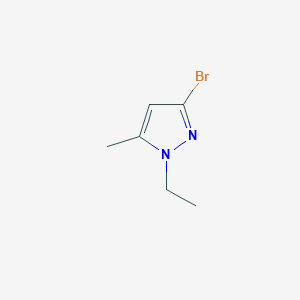

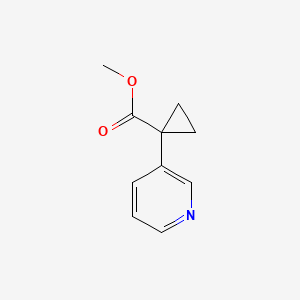

4-Methyl-6-methylsulfanyl-nicotinic acid is a chemical compound with the CAS Number: 1355177-67-1 . It has a molecular weight of 183.23 and its IUPAC name is 4-methyl-6-(methylsulfanyl)nicotinic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) . This code provides a specific description of the molecule’s structure.It is stored at a temperature of 2-8°C . The country of origin is CN .

Scientific Research Applications

Lipid Profile Modification

4-Methyl-6-methylsulfanyl-nicotinic acid is closely related to nicotinic acid (niacin), which has been extensively studied for its impact on lipid profiles. Nicotinic acid is clinically recognized for its potent ability to lower LDL cholesterol and VLDL cholesterol while raising HDL cholesterol. Its efficacy extends to reducing cardiovascular events and slowing the progression of atherosclerosis, attributed to its lipid-mediated and potentially nonlipid-mediated anti-inflammatory effects (Digby, Lee, & Choudhury, 2009). This association suggests a potential for derivatives like this compound in lipid profile modification.

Anticancer Potential

The role of nicotinic acid derivatives in cancer research is gaining interest, with studies highlighting their promising anticancer properties. Derivatives of nicotinic acid have shown significant biological properties that could be leveraged in developing anticancer drugs. The vast array of biological activities demonstrated by these compounds underscores their potential in anticancer drug development (Jain, Utreja, Kaur, & Jain, 2020). This underlines a prospective research avenue for this compound in exploring its anticancer capabilities.

Neuroprotection and CNS Disorders

Investigations into the kynurenine pathway, involving metabolites such as kynurenic acid, shed light on the potential neuroprotective properties against several neurodegenerative disorders. While not directly related, the study of nicotinic acid and its derivatives could provide insights into their roles in modulating neurotransmission and protecting against neurotoxicity, suggesting a possible area of application for this compound in disorders of the central nervous system (Vámos, Párdutz, Klivényi, Toldi, & Vécsei, 2009).

Chemosensors Development

While not directly linked to this compound, research on related compounds such as 4-Methyl-2,6-diformylphenol highlights the potential of nicotinic acid derivatives in developing chemosensors for detecting various analytes. This suggests a potential application for this compound in the development of sensitive and selective chemosensors (Roy, 2021).

Safety and Hazards

The safety information for 4-Methyl-6-methylsulfanyl-nicotinic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name |

4-methyl-6-methylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPAVJJWKWZGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C(=O)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylhexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B3235782.png)